molecular formula C10H9N3O4 B12290389 7-Ethoxy-6-nitroquinazolin-4(3H)-one

7-Ethoxy-6-nitroquinazolin-4(3H)-one

Cat. No.: B12290389
M. Wt: 235.20 g/mol
InChI Key: RKHZCGYIBIQASN-UHFFFAOYSA-N
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Description

7-Ethoxy-6-nitroquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxy-6-nitroquinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 7-ethoxyquinazolin-4(3H)-one, followed by purification and characterization . The reaction conditions often include the use of strong acids like nitric acid and sulfuric acid, and the process is carried out under controlled temperatures to ensure high yield and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 7-Ethoxy-6-nitroquinazolin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazolinones, which are often evaluated for their biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Ethoxy-6-nitroquinazolin-4(3H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell proliferation and survival . The compound’s nitro group plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

  • 7-Methoxy-6-nitroquinazolin-4(3H)-one
  • 7-Fluoro-6-nitroquinazolin-4(3H)-one
  • 7-Chloro-6-nitroquinazolin-4(3H)-one

Comparison: 7-Ethoxy-6-nitroquinazolin-4(3H)-one stands out due to its unique ethoxy group, which imparts distinct chemical and biological properties. Compared to its methoxy, fluoro, and chloro counterparts, the ethoxy derivative often exhibits different reactivity and potency in biological assays . This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

7-ethoxy-6-nitro-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c1-2-17-9-4-7-6(3-8(9)13(15)16)10(14)12-5-11-7/h3-5H,2H2,1H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHZCGYIBIQASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CNC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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